molecular formula C20H22FN5O3S B2681506 ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate CAS No. 1105203-17-5

ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate

Cat. No.: B2681506
CAS No.: 1105203-17-5
M. Wt: 431.49
InChI Key: AFJGCLPJCCFTRA-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]pyridazine Scaffold in Medicinal Chemistry

The pyrazolo[3,4-d]pyridazine scaffold emerged as a pharmacologically versatile heterocyclic system following early explorations of fused nitrogen-containing rings in the mid-20th century. Initial synthetic efforts, such as the serendipitous formation of pyrazolo[3,4-d]pyridazin-7(6H)-ones via intramolecular cyclization of N-arylsydnones, laid the groundwork for systematic structural diversification. By the 1990s, researchers recognized its potential as an adenine isostere, enabling kinase inhibition through mimicry of adenosine triphosphate’s hinge-binding interactions. Modern applications include adenosine receptor (AR) antagonists like 10b , which exhibits nanomolar affinity for A1R (21 nM) and A3R (55 nM) via hydrogen bonding with N6.55, and epidermal growth factor receptor (EGFR) inhibitors such as 12b , which demonstrates potent antiproliferative activity (IC50 = 0.016 µM against EGFRWT).

Significance of Fluorophenyl-Substituted Heterocycles in Drug Design

The 4-fluorophenyl group in the target compound aligns with the broader trend of fluorinated heterocycles in FDA-approved drugs, which constituted 33 entries between 2016 and 2022. Fluorine’s electronegativity enhances binding affinity through dipole interactions and metabolic stability by resisting oxidative degradation. For instance, in pyrazolo[3,4-d]pyrimidine derivatives, fluorophenyl substitutions improve kinase selectivity by optimizing steric and electronic complementarity with hydrophobic receptor pockets. The 4-fluorophenyl moiety in the subject compound likely augments target engagement while minimizing off-target interactions.

Strategic Importance of Thioether Linkages in Bioactive Compounds

Thioether bonds, as seen in the (1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio moiety, confer distinct advantages over oxygen-based ethers. The sulfur atom’s larger atomic radius and polarizability enhance van der Waals interactions with protein residues, as demonstrated in AR antagonists where thioether-linked benzyl groups prolong residence times (>60 minutes). Additionally, thioethers resist enzymatic cleavage more effectively than esters, improving pharmacokinetic profiles. Molecular dynamics simulations suggest that such linkages stabilize ligand-receptor complexes by occupying hydrophobic subpockets.

Rationale for Acetamido-Functionalized Derivatives

The acetamido side chain (2-(acetamido)acetate) in the target compound serves dual roles: (1) as a solubilizing group to enhance bioavailability and (2) as a flexible linker enabling optimal spatial orientation of the pyrazolo[3,4-d]pyridazine core. Similar acetamido-functionalized derivatives, such as pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, exploit hydrogen bonding with kinase catalytic domains to achieve submicromolar potency. The ethyl ester further modulates lipophilicity, balancing membrane permeability and aqueous solubility.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing pyrazolo[3,4-d]pyridazine derivatives for dual A1R/A3R antagonism and EGFR/VEGFR inhibition. However, critical gaps persist:

  • Structural Dynamics : The impact of 4-isopropyl substitution on conformational flexibility remains underexplored.
  • Synthetic Accessibility : Multi-step routes for thioether-containing analogs, such as Vilsmeier–Haack formylation followed by nucleophilic addition–elimination, require streamlining.
  • Selectivity Profiles : Off-target effects against A2BR (>1.7 µM for 10b ) highlight the need for isoform-specific designs.

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-4-29-17(28)10-22-16(27)11-30-20-19-15(18(12(2)3)24-25-20)9-23-26(19)14-7-5-13(21)6-8-14/h5-9,12H,4,10-11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJGCLPJCCFTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC=C(C=C3)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate typically involves multiple steps:

    Formation of the Pyrazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrazolopyridazine intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound, often under basic conditions.

    Amidation and Esterification: The final steps involve amidation with an appropriate amine and esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic fluorine can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing nitro groups.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) for ester hydrolysis.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional group reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing pyrazolo[3,4-d]pyridazine derivatives have shown promising anticancer properties. A study indicated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate could be explored as a potential anticancer agent .
  • Antimicrobial Properties :
    • Research has demonstrated that derivatives of pyrazolo[3,4-d]pyridazine possess notable antibacterial and antifungal activities. For instance, compounds with similar structural motifs have been effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also exhibit these properties .
  • Neuroprotective Effects :
    • The neuroprotective potential of pyrazolo compounds has been a focus of recent studies. These compounds have been linked to the modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases . this compound warrants investigation in this context.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrazolo[3,4-d]pyridazine derivatives for their anticancer activity against various tumor cell lines. The results showed that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. This compound was among the compounds tested, demonstrating promising results .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of pyrazolo derivatives, this compound was synthesized and tested against several bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Type Activity Level Reference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against multiple strains
NeuroprotectivePotential modulation of neurotransmitters

Mechanism of Action

The mechanism by which ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazolopyridazine core can interact with active sites or allosteric sites of target proteins. The thioether linkage and ethyl ester group may influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazolo-pyridazine/pyrimidine derivatives:

Compound Core Structure Substituents Key Features
Ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate Pyrazolo[3,4-d]pyridazine 1: 4-Fluorophenyl; 4: Isopropyl; 7: Thioacetamidoacetate Enhanced steric bulk and potential for hydrogen bonding via the acetamido group
Compounds 2–10 (Hindawi, 2017) Pyrazolo[3,4-d]pyrimidin-4-one Variable phenyl/heteroaryl groups at position 6; thioether-linked ketones Reduced aromaticity due to pyrimidinone core; increased electrophilicity
Patent derivatives (2023) Pyrazolo[1,5-a]pyrazine/pyridazin Fluorinated ethyl/propyl groups on piperazine; methyl/ethyl substituents Improved pharmacokinetics via fluorinated side chains; rigidified scaffolds

Key Findings:

Core Structure Differences: The target compound’s pyrazolo[3,4-d]pyridazine core lacks the ketone group present in pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., Compounds 2–10), which may reduce electrophilic reactivity but increase metabolic stability . In contrast, patent derivatives (2023) feature pyrazolo[1,5-a]pyrazine or pyridazino-pyrimidine cores, which introduce distinct π-π stacking and hydrogen-bonding capabilities .

Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-fluorinated analogs. This aligns with trends observed in fluorinated kinase inhibitors .

Side Chain Modifications :

  • The thioacetamidoacetate moiety in the target compound is unique compared to the thioether-linked ketones in Compounds 2–10. This substitution may enhance solubility via ester hydrolysis in vivo .
  • Patent compounds utilize fluorinated piperazine or tetrahydropyridine side chains, which are optimized for target engagement (e.g., 7-[4-(2-fluoroethyl)piperazin-1-yl] groups).

Biological Activity

Ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group enhances its pharmacological properties, while the isopropyl and thioacetamido substituents contribute to its unique biological profile.

Research indicates that compounds with similar structures often interact with key biological pathways:

  • Inhibition of Kinases : Pyrazolo derivatives have been noted for their ability to inhibit various kinases involved in cancer progression. For instance, studies on related pyrazolo compounds have demonstrated significant inhibitory effects on tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation .
  • Anti-inflammatory Activity : Other derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes .

Anticancer Activity

Several studies have assessed the anticancer properties of pyrazolo compounds similar to this compound:

CompoundCell LineIC50 (µM)Reference
Compound 25mMCF-7 (breast cancer)0.66
Compound 10bPC-3 (prostate cancer)0.096
Compound 10ePC-3 (prostate cancer)0.026
Pyrazolo derivativesVarious tumor cells6 - 99

These findings suggest that this compound may exhibit potent anticancer effects across multiple cell lines.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazolo compounds that demonstrate significant inhibition of COX enzymes:

CompoundActivity TypeIC50 (µM)Reference
PYZ3COX-II Inhibition0.011
PYZ24 & PYZ25COX-II InhibitionED50 values of 35.7 - 38.7 mmol/kg

These results indicate a promising avenue for exploring the anti-inflammatory properties of this compound.

Case Studies

A notable case study involved a series of synthesized pyrazolo compounds evaluated for their effectiveness against various cancer cell lines. The study highlighted that modifications to the pyrazolo scaffold significantly impacted biological activity, suggesting that this compound could be tailored for enhanced efficacy against specific targets .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate?

  • Methodology : Use stepwise coupling of α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with thiol-containing intermediates under controlled anhydrous conditions. Optimize reaction parameters (temperature, solvent polarity, catalyst) based on steric hindrance from the 4-isopropyl group and electronic effects of the 4-fluorophenyl substituent . Monitor intermediates via TLC and HPLC to ensure regioselectivity.

Q. Which analytical techniques are optimal for structural characterization of this compound?

  • Methodology : Combine X-ray crystallography (for unambiguous confirmation of the pyrazolo[3,4-d]pyridazine core and acetamide side-chain conformation; see ethyl ester analogs in ), high-resolution mass spectrometry (HRMS) for molecular weight validation, and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the fluorophenyl and isopropyl groups.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the thioacetamido moiety?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (FMOs) of the pyrazolo[3,4-d]pyridazine scaffold. Compare sulfur atom nucleophilicity under varying protonation states to explain discrepancies in alkylation or oxidation kinetics. Validate with experimental kinetic studies under inert atmospheres .

Q. What strategies mitigate interference from byproducts during purification of this compound?

  • Methodology : Implement orthogonal separation techniques:

  • Step 1 : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to remove non-polar impurities.
  • Step 2 : Apply membrane-based nanofiltration (MWCO 500 Da) to isolate the target compound from higher-MW byproducts (e.g., dimerized species) .
  • Step 3 : Recrystallize from ethanol/water mixtures to enhance purity (>98% by HPLC).

Q. How to design a structure-activity relationship (SAR) study for evaluating biological activity?

  • Methodology :

  • Hypothesis : The 4-fluorophenyl group enhances target binding via hydrophobic interactions, while the thioacetamido linker modulates solubility.
  • Experimental : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine, modifying isopropyl to tert-butyl). Test against enzyme targets (e.g., kinases) using fluorescence polarization assays. Corrogate activity data with logP and polar surface area (PSA) values .

Q. How to address inconsistencies in spectroscopic data during degradation studies?

  • Methodology :

  • Controlled Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH, UV light).
  • Multi-Analyte Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed ester or oxidized sulfur species). Cross-reference with theoretical fragmentation patterns from software like ACD/MS Fragmenter .
  • Statistical Validation : Apply principal component analysis (PCA) to distinguish noise from degradation-related spectral changes .

Theoretical and Methodological Integration

Q. How to align experimental findings with existing pharmacological frameworks (e.g., kinase inhibition)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding of the compound to ATP-binding pockets of kinases (e.g., JAK2, EGFR). Compare binding scores with known inhibitors.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorophenyl vs. non-fluorinated analogs to validate hydrophobic contribution .
  • Incorporate Pharmacophore Models : Overlap electrostatic and steric features with published kinase inhibitor pharmacophores .

Q. What advanced statistical methods are suitable for analyzing dose-response data in toxicity studies?

  • Methodology :

  • Four-Parameter Logistic (4PL) Regression : Model sigmoidal dose-response curves to calculate IC₅₀ values.
  • Bootstrap Resampling : Estimate confidence intervals for IC₅₀ to address variability in biological replicates.
  • ANCOVA : Adjust for covariates like cell viability or solvent effects .

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